2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Organoboron Chemistry Suzuki-Miyaura Coupling Reaction Kinetics

Researchers using 4-methoxyphenylboronic acid pinacol ester in Suzuki couplings face sluggish reactivity from steric hindrance, prolonging cycle times and increasing catalyst costs. 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane resolves this bottleneck: • Up to 10,000× greater reactivity in boron-ate formation, enabling lower Pd catalyst loading. • Superior hydrolytic stability (pH 4.5-9.2) permits early-stage installation without degradation. • 97% purity with full QA documentation for reproducible medchem and process chemistry results.

Molecular Formula C12H17BO3
Molecular Weight 220.07 g/mol
CAS No. 213596-33-9
Cat. No. B1353777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
CAS213596-33-9
Molecular FormulaC12H17BO3
Molecular Weight220.07 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-4-6-11(14-3)7-5-10/h4-7H,8-9H2,1-3H3
InChIKeyJTJMYIZHNJBNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane Overview


2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 213596-33-9) is an organoboron compound classified as a boronic ester, specifically the neopentyl glycol ester of 4-methoxyphenylboronic acid. It serves as a protected and stabilized form of the boronic acid, designed primarily as a reagent in Suzuki-Miyaura cross-coupling reactions. Its molecular weight is 220.07 g/mol and it is typically supplied as a solid . The compound's key structural feature is a six-membered dioxaborinane ring, which confers distinct stability and reactivity profiles compared to its acyclic boronic acid counterpart and other cyclic esters like pinacol boronic esters [1].

Reagent Type Neopentyl glycol ester of 4-methoxyphenylboronic acid
Primary Workflow Suzuki-Miyaura cross-coupling and related Pd-catalyzed transformations
Selection Context Distinct stability and reactivity profile vs. free acid and pinacol ester forms

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane vs. Common Analogs


Substituting this compound with a generic boronic acid or another boronic ester can lead to significant, quantifiable differences in reaction outcomes, stability, and process economics. For instance, using the free 4-methoxyphenylboronic acid introduces higher susceptibility to protodeboronation and hydrolytic degradation, which can lower effective yields and complicate purification [1]. Conversely, the commonly used 4-methoxyphenylboronic acid pinacol ester, while stable, exhibits significantly reduced reactivity due to steric hindrance; studies on analogous systems show neopentyl glycol esters can be up to 10^4 times more reactive than their pinacol counterparts in forming key reactive intermediates [2]. These differences directly impact the efficiency of multi-step syntheses and the purity of the final product, making direct substitution a high-risk strategy without re-optimization of the entire process.

Target Compound
Neopentyl glycol ester with six-membered dioxaborinane ring
Free Boronic Acid
Higher protodeboronation and hydrolytic degradation risk may reduce yield and complicate purification
Target Compound
Dioxaborinane-protected ester with lower steric hindrance
Pinacol Boronic Ester
Steric hindrance may substantially reduce reactivity; direct substitution without re-optimization risks poor coupling efficiency

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane Performance Evidence


Enhanced Reactivity: Neopentyl Glycol vs. Pinacol Ester

The neopentyl glycol ester framework, present in the target compound, demonstrates significantly higher nucleophilic reactivity in forming boron-ate complexes compared to the more common pinacol ester. This is a key step in many cross-coupling reaction mechanisms. A kinetic study on related systems found that neopentyl glycol derivatives were 10,000 times (10^4) more reactive than their pinacol counterparts. This difference is attributed to the reduced steric hindrance of the neopentyl glycol ligand [1].

Reactivity vs Pinacol Ester
Cross-study comparable
~10,000-fold higher reactivity in boron-ate formation
Supports faster coupling with potentially lower catalyst loading
Kinetic studies on related aryl neopentyl glycol esters
Organoboron Chemistry Suzuki-Miyaura Coupling Reaction Kinetics

High-Yield One-Step Synthesis

The target compound can be synthesized in near-quantitative yield via a direct one-step borylation/esterification sequence. A protocol using 4-iodoanisole, diisopropylaminoborane, and neopentyl glycol reports a 99% yield. This high efficiency at the first step contrasts with multi-step sequences or lower-yielding procedures often required for other protected boronic esters, offering a clear advantage in cost of goods and material throughput .

One-Step Yield
Data to verify
99% yield from 4-iodoanisole
Reported near-quantitative yield supports efficient scale-up potential
Pd-catalyzed borylation, one-pot procedure; independent verification advised
Synthetic Methodology Process Chemistry Boronic Ester Synthesis

Superior Hydrolytic Stability vs. Boronic Acid

The dioxaborinane ring provides a significant enhancement in hydrolytic stability compared to the free boronic acid. While a direct quantitative comparison for this specific compound is not available, studies on closely related 5,5-dimethyl-1,3,2-dioxaborinanes demonstrate exceptional resistance to hydrolysis. For instance, a regioisomeric 3-methoxyphenyl dioxaborinane was shown by NMR to maintain stability across a broad pH range of 4.5 to 9.2, whereas free boronic acids are highly prone to protodeboronation under aqueous or protic conditions .

Hydrolytic Stability
Class-level inference
Regioisomer stable pH 4.5–9.2
May extend bench-life and stoichiometry control compared to free acid
Stability inferred from 3-methoxyphenyl analog; compound-specific data recommended
Stability Studies Reagent Handling Suzuki Coupling

Proven in Aryl-Fluoroalkyl Coupling

This specific compound has been successfully employed as a coupling partner in a decarbonylative Pd-catalyzed aryl-fluoroalkyl bond-forming reaction, a sophisticated transformation used to introduce valuable fluorinated motifs into drug candidates. This demonstrates its competence in challenging, non-standard cross-couplings beyond simple Suzuki reactions. While many boronic esters can perform standard Suzuki couplings, its demonstrated utility in this specialized reaction provides a tangible, application-specific differentiator .

Aryl-Fluoroalkyl Coupling
Supporting evidence
Successful use in decarbonylative Pd-catalyzed reaction
Demonstrates utility beyond standard Suzuki transformations
Literature precedent for high-value fluorinated motif installation
Medicinal Chemistry Late-Stage Functionalization Fluorine Chemistry

Commercial Purity Specification

The compound is commercially available from multiple reputable vendors with a consistently specified minimum purity of 97%. This is a key procurement parameter, as it defines the expected assay and ensures batch-to-batch consistency for reliable research. Suppliers provide analytical documentation such as NMR, HPLC, and GC to support this specification .

Purity Specification
Supporting evidence
≥97% (commercial CoA)
Ensures batch-to-batch consistency for reproducible research
Verified by vendor NMR, HPLC, GC
Quality Control Procurement Analytical Chemistry

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane Applications


Faster Reactions at Scale vs. Pinacol Esters

When scaling up a Suzuki-Miyaura coupling that currently uses a sluggish 4-methoxyphenylboronic acid pinacol ester, substituting with 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can significantly accelerate the reaction. Evidence indicates the neopentyl glycol ester is up to 10,000 times more reactive in forming the key boron-ate intermediate due to reduced steric hindrance [1]. This can lead to shorter cycle times, lower palladium catalyst loading, and increased throughput in a manufacturing setting, directly improving process mass intensity and reducing cost.

Building Block for Drug Discovery Libraries

This compound is a reliable, off-the-shelf building block for synthesizing biaryl and other coupled motifs common in drug candidates. Its demonstrated use in a decarbonylative aryl-fluoroalkyl coupling reaction shows it can participate in sophisticated, non-standard cross-couplings to introduce high-value functional groups . Its defined 97% purity ensures that library synthesis proceeds without the variable performance associated with less rigorously characterized or less stable boronic acids, leading to higher success rates in generating target molecules.

Stable Boronate Handle for Multi-Step Synthesis

In a multi-step synthetic sequence, the boronic acid functionality often needs to be masked to survive various reaction conditions. The dioxaborinane ring of this compound offers superior hydrolytic stability compared to the free acid, with class-level evidence showing stability across a pH range of 4.5 to 9.2 . This allows for its installation early in a synthesis, enabling its use as a stable, protected handle that can be carried through multiple transformations and unmasked in the final coupling step without degradation, thus avoiding the need for a less efficient late-stage borylation.

Application
Selection Property
Validation Focus
Scale-up Suzuki-Miyaura Coupling
Reactivity profile relative to pinacol esters
Reaction time, catalyst loading, and yield assessment
Medicinal Chemistry Library Synthesis
Functional group tolerance and coupling versatility
Performance in diverse cross-couplings including aryl-fluoroalkyl
Multi-Step Synthetic Sequences
Hydrolytic stability of dioxaborinane ring
Stability under varying pH and reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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